molecular formula C18H20ClN3OS B2804112 DC-5163 CAS No. 897771-47-0

DC-5163

Número de catálogo: B2804112
Número CAS: 897771-47-0
Peso molecular: 361.89
Clave InChI: MWYSGSPJSNOODI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DC-5163 is a synthetic organic compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-methoxyphenyl group, and a carbothioamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

The synthesis of DC-5163 can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a suitable reagent, such as sodium hydride, to form the imidazolidine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

DC-5163 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

DC-5163 primarily acts by inhibiting GAPDH, an enzyme involved in glycolysis. By suppressing this pathway, this compound reduces the energy supply to cancer cells, leading to decreased proliferation and increased apoptosis (programmed cell death) across various cancer types. Studies have demonstrated that this compound effectively inhibits aerobic glycolysis in breast cancer cells, resulting in significant tumor growth suppression in both in vitro and in vivo models .

Case Studies and Findings

  • Breast Cancer
    • A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, revealing that treatment led to a marked decrease in cell viability and induced cell cycle arrest at the G0/G1 phase. In vivo experiments using a mouse xenograft model showed that this compound significantly suppressed tumor growth without causing systemic toxicity .
  • Colorectal and Lung Cancer
    • Research indicated that this compound inhibited GAPDH activity across multiple tumor cell lines, including colorectal and lung cancers. The compound's ability to induce apoptosis was confirmed through various assays, highlighting its potential as a broad-spectrum anticancer agent .

Summary of Research Findings

Cancer Type Effect of this compound Methodology Outcome
Breast CancerInhibition of growth and induction of apoptosisIn vitro assays (CCK8, flow cytometry) and in vivo studies (xenograft models)Significant tumor size reduction; minimal toxicity
Colorectal CancerInduction of apoptosisCell viability assaysEnhanced cell death observed
Lung CancerInhibition of glycolysisGAPDH activity assaysReduced cellular energy levels

Therapeutic Implications

The findings surrounding this compound underscore its potential as a therapeutic agent in oncology. Its ability to selectively target cancer metabolism presents an innovative approach to cancer treatment, particularly for tumors resistant to conventional therapies. The lack of systemic toxicity observed in animal models suggests that this compound could be developed into a viable treatment option for patients with various malignancies.

Mecanismo De Acción

The mechanism by which DC-5163 exerts its effects involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in glycolysis, and its inhibition can disrupt the energy metabolism of cancer cells, leading to cell death . The compound binds to the active site of GAPDH, preventing its normal function and thereby exerting its anticancer effects.

Comparación Con Compuestos Similares

Similar compounds to DC-5163 include other imidazolidine derivatives with different substituents on the phenyl ring or variations in the carbothioamide group. Some examples are:

  • 3-benzyl-N-(4-methoxyphenyl)imidazolidine-1-carbothioamide
  • 3-benzyl-N-(3-chlorophenyl)imidazolidine-1-carbothioamide
  • 3-benzyl-N-(4-chloro-3-methoxyphenyl)imidazolidine-1-carbothioamide

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit GAPDH and potential anticancer activity make it a compound of significant interest in scientific research.

Actividad Biológica

DC-5163 is a novel small-molecule inhibitor targeting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), primarily investigated for its biological activity against cancer, particularly breast cancer. This article synthesizes recent research findings, case studies, and experimental data to elucidate the compound's mechanisms, efficacy, and potential therapeutic applications.

This compound functions by inhibiting GAPDH, an enzyme critical in the glycolytic pathway. Cancer cells often exhibit increased glycolytic activity, known as the Warburg effect, which supports rapid proliferation. By targeting GAPDH, this compound disrupts this metabolic pathway, leading to reduced energy production and increased apoptosis in cancer cells.

Key Findings:

  • Inhibition of Glycolysis: this compound significantly suppresses aerobic glycolysis in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) by reducing glucose uptake and lactate production .
  • Induction of Apoptosis: The compound induces apoptosis in cancer cells, contributing to its anti-proliferative effects .
  • Cell Cycle Arrest: Treatment with this compound results in cell cycle arrest at the G0/G1 phase, further inhibiting tumor growth .

In Vitro Studies

A series of assays were conducted to evaluate the biological activity of this compound:

Assay Type Outcome
Seahorse XF Glycolytic RateSignificant reduction in extracellular acidification rate (ECAR) in treated cells .
CCK8 AssayDecreased cell viability in breast cancer cell lines following treatment .
Flow CytometryIncreased apoptosis rates observed post-treatment .
ImmunoblottingDownregulation of GLUT1 protein levels indicative of reduced glucose transport .

In Vivo Studies

The therapeutic efficacy of this compound was evaluated using a mouse model with breast cancer xenografts:

  • Dosage and Administration: Mice received intraperitoneal injections of this compound at a dosage of 80 mg/kg every two days.
  • Tumor Growth Assessment: Tumor volumes were monitored and calculated using the formula:
Tumor Volume mm3)=Width2×Length2\text{Tumor Volume mm}^3)=\frac{\text{Width}^2\times \text{Length}}{2}

Results indicated a marked suppression of tumor growth in the this compound treatment group compared to controls (DMSO) without significant systemic toxicity observed .

Case Studies

One notable study involved the application of this compound in a preclinical setting where it was administered to mice with established breast tumors. The findings highlighted:

  • Reduction in Tumor Metabolism: Micro-PET/CT scans showed decreased uptake of 18F^{18}F-FDG and 18F^{18}F-FLT, indicating lower metabolic activity and proliferation within tumors post-treatment .
  • Safety Profile: No evident systemic toxicity was reported during the treatment period, suggesting a favorable safety profile for further clinical exploration .

Propiedades

IUPAC Name

3-benzyl-N-(3-chloro-4-methoxyphenyl)imidazolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-23-17-8-7-15(11-16(17)19)20-18(24)22-10-9-21(13-22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYSGSPJSNOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)N2CCN(C2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.